6-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol
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Overview
Description
6-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol is a heterocyclic compound that belongs to the pyridopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone under acidic conditions, followed by cyclization to form the desired pyridopyrimidine ring system .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridopyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridopyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyridopyrimidines .
Scientific Research Applications
6-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in DNA synthesis, leading to the disruption of cellular processes in cancer cells. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their activity .
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidine: Another member of the pyridopyrimidine family with similar structural features but different biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its use as a kinase inhibitor in cancer therapy.
Pyrimido[1,2-c][1,3]benzothiazine: Studied for its potential as an antimalarial agent
Uniqueness: 6-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol is unique due to its specific substitution pattern and the resulting electronic properties. This makes it particularly valuable in the design of new drugs and materials with tailored properties .
Properties
CAS No. |
62064-63-5 |
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Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
6-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol |
InChI |
InChI=1S/C9H12N2O/c1-7-3-2-4-9-10-5-8(12)6-11(7)9/h2-4,8,12H,5-6H2,1H3 |
InChI Key |
CNKDUBHBNCCRGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NCC(CN12)O |
Origin of Product |
United States |
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